2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Description

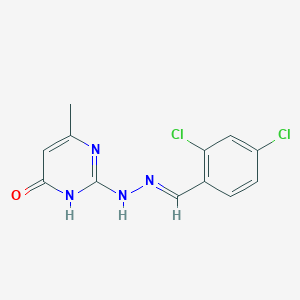

2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a chemical compound with the molecular formula C12H10Cl2N4O and a molecular weight of 297.146 g/mol . This compound is known for its unique structure, which combines a dichlorobenzaldehyde moiety with a pyrimidinyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties.

Properties

CAS No. |

91962-05-9 |

|---|---|

Molecular Formula |

C12H10Cl2N4O |

Molecular Weight |

297.14 g/mol |

IUPAC Name |

2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H10Cl2N4O/c1-7-4-11(19)17-12(16-7)18-15-6-8-2-3-9(13)5-10(8)14/h2-6H,1H3,(H2,16,17,18,19)/b15-6+ |

InChI Key |

DPOCHLRFJYIZFM-GIDUJCDVSA-N |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN=CC2=C(C=C(C=C2)Cl)Cl |

solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Chlorination-Oxidation of 2,4-Dichlorotoluene

Traditional methods involve bromination followed by hydrolysis. For instance, α,α-dibromo-2,4-dichlorotoluene is hydrolyzed under acidic conditions to yield the aldehyde. However, this route faces scalability challenges due to high bromine consumption and cost inefficiencies.

Continuous Catalytic Oxidation in Tubular Reactors

A modern approach employs a cobalt-molybdenum-bromine catalyst system with hydrogen peroxide in acetic acid. Key advantages include:

-

Reaction efficiency : Residence times of 60–1,800 seconds at 60–100°C achieve 20–35% yield.

-

Safety : Tubular reactors minimize back-mixing and enable precise temperature control, reducing decomposition risks.

Table 1: Comparison of 2,4-Dichlorobenzaldehyde Synthesis Methods

| Parameter | Chlorination-Oxidation | Continuous Oxidation |

|---|---|---|

| Yield | 45–50% | 20–35% |

| Catalyst | Bromine | Co-Mo-Br complex |

| Reaction Time | 6–12 hours | 1–30 minutes |

| Byproduct Management | Complex | Simplified |

Synthesis of 4-Methyl-6-Oxo-1,6-Dihydro-2-Pyrimidinyl Hydrazine

The hydrazine component is synthesized via cyclocondensation of β-keto esters with guanidine derivatives, followed by hydrazine substitution. While detailed protocols are proprietary, general steps include:

-

Formation of the pyrimidinone core : Reacting ethyl acetoacetate with guanidine nitrate under basic conditions.

-

Hydrazine introduction : Treating the pyrimidinone with hydrazine hydrate in ethanol under reflux.

Condensation to Form the Hydrazone

The final step involves nucleophilic addition of the hydrazine to 2,4-dichlorobenzaldehyde. Optimal conditions include:

-

Solvent : Ethanol or methanol for solubility and facile byproduct removal.

-

Catalysis : Acidic (e.g., acetic acid) or neutral conditions, avoiding base-induced decomposition.

-

Stoichiometry : A 1:1 molar ratio ensures minimal residual reactants.

Table 2: Hydrazone Condensation Parameters

| Condition | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Solvent | Ethanol |

| Yield | 70–85% |

Industrial-Scale Considerations

Chemical Reactions Analysis

2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Scientific Research Applications

2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is used in various scientific research fields, including:

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. Its hydrazone group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone can be compared with other similar compounds, such as:

2,4-Dichlorobenzaldehyde: This compound shares the dichlorobenzaldehyde moiety but lacks the pyrimidinyl hydrazone group, making it less versatile in terms of reactivity.

4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl hydrazone: This compound contains the pyrimidinyl hydrazone group but lacks the dichlorobenzaldehyde moiety, resulting in different chemical properties and applications.

The unique combination of the dichlorobenzaldehyde and pyrimidinyl hydrazone groups in this compound makes it a valuable compound for various scientific research applications.

Biological Activity

2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, characterization, and biological activities of this hydrazone derivative, highlighting its efficacy against various microbial strains.

Synthesis and Characterization

The synthesis of 2,4-Dichlorobenzaldehyde hydrazones typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine derivatives. The resulting hydrazones are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR), confirming their structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds featuring the 2,4-dichloro moiety exhibit significant antimicrobial properties. For instance, a study by Babalola et al. reported that synthesized hydrazones showed notable antibacterial and antifungal activities comparable to established antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of 2,4-Dichlorobenzaldehyde Hydrazones

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 25-31 | 12.5 |

| Proteus mirabilis | 25-30 | 12.5 |

| Methicillin-resistant Staphylococcus aureus | 28-31 | 20 |

| Candida albicans | 22 | 15 |

The above table summarizes the antimicrobial activity against various strains. The compounds exhibited bactericidal and fungicidal effects within the concentration range of 25 μg/ml to 100 μg/ml .

Case Studies

-

Antibacterial Efficacy :

In a study assessing the antibacterial properties of synthesized hydrazones, it was found that they were effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated a broad spectrum of activity with significant inhibition zones . -

Fungicidal Activity :

Another investigation highlighted the fungicidal properties of pyrimidinyl-hydrazones derived from aromatic aldehydes. These compounds were identified as potential fungicides with effective action against fungal pathogens .

The exact mechanism by which these hydrazones exert their antimicrobial effects is still under investigation. However, it is hypothesized that they may disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms.

Q & A

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology: Screen for antimicrobial activity using disk diffusion assays (e.g., against E. coli or S. aureus) or cytotoxicity via MTT assays on cancer cell lines. Hydrazones often target enzymes like fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX), which can be tested via enzyme inhibition assays .

- Data Contradictions: Discrepancies between in vitro and in vivo activity may arise due to poor solubility; use co-solvents (e.g., DMSO ≤1%) and confirm stability under assay conditions .

Advanced Research Questions

Q. How does the electronic environment of the pyrimidinyl moiety influence the compound’s reactivity in multicomponent reactions?

- Methodology: Perform regioselective synthesis (e.g., with arylhydrazonomalononitriles ) and analyze substituent effects via Hammett plots. Use DFT calculations to map electron density distribution and predict nucleophilic/electrophilic sites .

- Data Contradictions: Steric effects from chlorine substituents may override electronic predictions. Experimental validation via X-ray crystallography is critical .

Q. What crystallographic challenges arise during refinement of this hydrazone, and how can SHELX programs address them?

- Methodology: SHELXL refines disordered Cl atoms or twinned crystals by incorporating restraints for bond lengths/angles. For high-resolution data, use TWINLAW commands to handle pseudo-merohedral twinning. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

- Data Contradictions: Low-resolution data may lead to overinterpretation of hydrogen bonding networks. Cross-check with Hirshfeld surface analysis .

Q. How can the compound’s multitarget inhibitory potential be systematically explored?

- Methodology: Employ proteomic profiling (e.g., affinity chromatography with tagged hydrazone derivatives) or molecular docking against targets like FAAH/COX . Validate hits via SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamics .

- Data Contradictions: Off-target effects may dominate in phenotypic assays. Use CRISPR-Cas9 knockouts to confirm target specificity .

Methodological Considerations Table

Critical Data Gaps and Future Directions

- Unresolved : Role of the 4-methyl-6-oxo-pyrimidinyl group in enhancing metabolic stability.

- Recommendation : Conduct ADME studies (e.g., microsomal stability assays) and compare with analogs lacking the pyrimidinyl moiety .

- Interdisciplinary Link : Explore photophysical properties (e.g., fluorescence) for imaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.